molecular formula C10H16O B1605798 P-Mentha-2,8-dien-1-ol CAS No. 22771-44-4

P-Mentha-2,8-dien-1-ol

Cat. No. B1605798
CAS RN: 22771-44-4
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-UHFFFAOYSA-N
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Description

P-Mentha-2,8-dien-1-ol, also known as cis-p-Mentha-2,8-dien-1-ol, is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.2334 . It is also known by other names such as cis-p-Menth-2,8-dienol, p-mentha-2,8-diene-1-ol, and (Z)-p-2,8-Menthadien-1-ol .


Molecular Structure Analysis

The molecular structure of P-Mentha-2,8-dien-1-ol can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of P-Mentha-2,8-dien-1-ol include its molecular formula (C10H16O) and molecular weight (152.2334) . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

P-Mentha-2,8-dien-1-ol has been evaluated for its effectiveness in inhibiting the corrosion of mild steel in acidic environments. In a study, it was found that the addition of 2-allyl-p-mentha-6,8-dien-2-ols synthesized from carvone significantly reduced the corrosion rate in a 1 M HCl solution. These compounds were shown to act as cathodic inhibitors and adhered to the steel surface according to the Langmuir isotherm. The highest inhibition efficiency was observed at 92% for one of the synthesized compounds at a concentration of 3 g/L (Kharchouf et al., 2014).

Antimicrobial Activity

P-Mentha-2,8-dien-1-ol was identified as one of the main constituents of Cymbopogon densiflorus leaf essential oil. Research involving the development of nanostructured systems containing this oil revealed improved antimicrobial activity. These nanoformulations, including nanoemulsions and liposomes, demonstrated enhanced efficacy against various microorganisms compared to the free oil. The study highlighted the optimization of the antimicrobial activity of C. densiflorus essential oil through these nanoformulations (Seibert et al., 2019).

Pheromone Component in Insects

P-Mentha-2,8-dien-1-ol was identified as a component of the male-produced aggregation-sex pheromone of the cerambycid beetle Paranoplium gracile. This compound, found in volatile emissions from male beetles, attracted individuals of both sexes, indicating its role as an aggregation-sex pheromone. The study contributes to the understanding of pheromone chemistry in cerambycid beetles and potential applications in pest management strategies (Collignon et al., 2019).

Flavoring Substance and Genotoxicity Assessment

P-Mentha-2,8-dien-1-ol, as a flavoring substance, has been subjected to genotoxicity testing. Despite mixed results in previous studies, recent evaluations, including in vivo comet/micronucleus assays, suggested that p-mentha-1,8-dien-7-al, a related compound, does not exhibit significant genotoxic potential. This research is crucial for the safety assessment of flavoring substances used globally (Cohen et al., 2016).

Antioxidant and Antibacterial Properties

Essential oil from Brazilian Cymbopogon densiflorus flowers, containing p-mentha-2,8-dien-1-ol as a major compound, exhibited weak antioxidant activity and a broad spectrum of antimicrobial activity against pathogenic bacterial strains. The study provides insights into the potential use of this essential oil in various applications due to its biological activities (Spencer et al., 2021).

Safety And Hazards

While specific safety and hazard information for P-Mentha-2,8-dien-1-ol is not detailed in the search results, one source mentions that prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals .

properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864020
Record name 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very slightly yellow oily liquid; Terpiniod aroma
Record name d-2,8-p-Menthadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Soluble (in ethanol)
Record name d-2,8-p-Menthadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.946 (20°)
Record name d-2,8-p-Menthadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

P-Mentha-2,8-dien-1-ol

CAS RN

22771-44-4, 7212-40-0
Record name 2,8-p-Menthadien-1-ol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022771444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
RK Razdan, HC Dalzell… - Journal of the American …, 1974 - ACS Publications
Optically pure (—j-A+ THC (7) was produced in 50% yield (glc; isolated yield 31%) in a single-step synthesis from dí/rra/ií-(+)-p-mentha-2, 8-dien-l-ol (1) and olivetol (2) in the presence …
Number of citations: 150 pubs.acs.org
RW Rickards, WP Watson - Australian Journal of Chemistry, 1980 - CSIRO Publishing
(+)-(1S,4R)-p-Mentha-2,8-dien-1-ol (3), an important intermediate in the synthesis of (-)-Δ9-trans-6a,10a-tetrahydrocannabinol (1) and other tetrahydrocannabinoids, is conveniently …
Number of citations: 25 www.publish.csiro.au
PVD Spencer, SH Libardi, FFG Dias… - Journal of Essential …, 2021 - Taylor & Francis
This study reports, for the first time, the chemical composition and biological activity of essential oil from Brazilian Cymbopogon densiflorus flowers. Thirty chemical compounds were …
Number of citations: 8 www.tandfonline.com
M Mehani, L Segni, V Terzi, C Morcia… - Der Pharma …, 2015 - researchgate.net
Natural substances from plants have multiple interests put to use in the industry. Essential oils are a very interesting group of these metabolites that feature different properties that make …
Number of citations: 10 www.researchgate.net
EH Chisowa - Journal of Essential Oil Research, 1997 - Taylor & Francis
The flower and leaf oils of Cymbopogon densiflorus Stapf were analyzed by GC and GC/MS. Twelve and seventeen compounds were identified in the flower and leaf oils respectively. …
Number of citations: 20 www.tandfonline.com
RS Verma, RC Padalia, P Goswami… - Journal of EssEntial …, 2018 - Taylor & Francis
In this study, the essential oil composition and antibacterial activity of an underexplored population of Cymbopogon martinii (Roxb.) W. Watson was investigated using GC–FID, GC–MS, …
Number of citations: 20 www.tandfonline.com
CE Quijano, JA Pino - Journal of Essential Oil Research, 2009 - Taylor & Francis
Volatile compounds of Colombian round kumquat (Fortunella japonica Swingle) peel oil were isolated by hydrodistillation and analyzed by GC-FID and GC/MS, which led to the …
Number of citations: 31 www.tandfonline.com
D Pu, Y Shan, W Duan, Y Huang, L Liang… - Journal of Food …, 2021 - hindawi.com
The key aroma compounds in the fruit of Litsea pungens Hemsl. (LPH) were concentrated through solvent-assisted flavor evaporation (SAFE) and characterized by gas chromatography-…
Number of citations: 8 www.hindawi.com
E Omar, I Pavlović, M Drobac, M Radenković… - Industrial Crops and …, 2016 - Elsevier
The composition of essential oils obtained by hydrodistillation from dried stems and inflorescences of Cymbopogon nervatus (Hochst.) Chiov. (Poaceae) growing wild in Western and …
Number of citations: 18 www.sciencedirect.com
G Zheng, PM Kenney, J Zhang, LKT Lam - 1993 - Taylor & Francis
Bioassay‐directed fractionation of celery seed oil from the plant Apium graveolens (Umbel‐liferae) led to the isolation of five natural products, including d‐limonene, p‐mentha‐2,8‐dien…
Number of citations: 126 www.tandfonline.com

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